molecular formula C28H24Cl2N2O4S B11655251 N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11655251
M. Wt: 555.5 g/mol
InChI Key: PIOISEWMZNJSEO-UHFFFAOYSA-N
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Description

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a carbazole moiety with a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the carbazole derivative, which undergoes chlorination to introduce the dichloro groups. This intermediate is then reacted with a hydroxypropyl group under specific conditions to form the hydroxypropyl-carbazole derivative. Finally, this intermediate is coupled with a methoxyphenylbenzenesulfonamide under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the dichloro groups or to alter the benzenesulfonamide moiety.

    Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution of the dichloro groups can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, while the benzenesulfonamide group can inhibit enzymes by binding to their active sites. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide
  • 3,6-Dibromo-9-hexyl-9H-carbazole

Uniqueness

N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and development .

Properties

Molecular Formula

C28H24Cl2N2O4S

Molecular Weight

555.5 g/mol

IUPAC Name

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C28H24Cl2N2O4S/c1-36-28-10-6-5-9-27(28)32(37(34,35)22-7-3-2-4-8-22)18-21(33)17-31-25-13-11-19(29)15-23(25)24-16-20(30)12-14-26(24)31/h2-16,21,33H,17-18H2,1H3

InChI Key

PIOISEWMZNJSEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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